

A Comparative Guide to Spermine Oxidase Inhibitors: JNJ-1289 and Beyond

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Compound of Interest

Compound Name: JNJ-1289
Cat. No.: B12398411

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **JNJ-1289** (also known as JNJ-77060628), a potent and selective spermine oxidase (SMOX) inhibitor, with other notable inhibitors of this key enzyme in polyamine catabolism. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of SMOX inhibitors.

Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.

Quantitative Comparison of Spermine Oxidase Inhibitors

The following table summarizes the key biochemical parameters of **JNJ-1289** and other well-characterized SMOX inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency and selectivity.

Inhibitor	Target	IC ₅₀ (nM)	K _i (nM)	Selectivity (vs. hPAOX)	Mechanism of Action	Reference(s)
JNJ-1289	hSMOX	50 (8 with 2h pre-incubation)	-	>40-fold (IC ₅₀ >2 μM for hPAOX)	Competitive, Allosteric, Time-dependent	
JNJ-9350	hSMOX	8.3	9.9	>89-fold (IC ₅₀ = 790 nM for hPAOX)	Competitive	
MDL72527	hSMOX/hPAOX	90,000	63,000	Non-selective	Irreversible	
SI-4650	hSMOX	289,000	382,000	~0.1-fold (IC ₅₀ = 35 μM for hPAOX)	Competitive	
2,11-Met ₂ Spm	hSMOX	169,000	-	Selective for SMOX (inferred)	Substrate-derived	
Compound 7	hSMOX	230	460	-	Competitive	
Compound 6	hSMOX	540	1600	-	Competitive	

hSMOX: human Spermine Oxidase; hPAOX: human Polyamine Oxidase. IC₅₀ and K_i values are for the human enzyme unless otherwise specified.

Experimental Protocols

Biochemical Assay for Spermine Oxidase Activity (Horseradish Peroxidase-Luminol Coupled Assay)

This is a widely used method to determine the enzymatic activity of SMOX by measuring the production of hydrogen peroxide (H_2O_2), a stoichiometric product of the SMOX-catalyzed reaction.

Principle: The H_2O_2 produced by SMOX is used by horseradish peroxidase (HRP) to catalyze the oxidation of luminol, resulting in the emission of light (chemiluminescence) that can be quantified using a luminometer.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com